

3-Chloro-5-methoxybenzaldehyde structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3-Chloro-5-methoxybenzaldehyde
Cat. No.:	B070759
	Get Quote

An In-depth Technical Guide to **3-Chloro-5-methoxybenzaldehyde**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

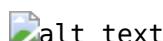
This guide provides a comprehensive technical overview of **3-Chloro-5-methoxybenzaldehyde**, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic signature, and its role as a versatile building block for more complex molecular architectures. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's properties and potential applications.

Core Molecular Profile and Structural Elucidation

3-Chloro-5-methoxybenzaldehyde is a disubstituted benzaldehyde featuring a chlorine atom and a methoxy group at the meta positions relative to the formyl group. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and utility.

Chemical Identity

- IUPAC Name: **3-chloro-5-methoxybenzaldehyde**^[1]
- Molecular Formula: C₈H₇ClO₂^[1]
- Molecular Weight: 170.59 g/mol ^[1]
- CAS Number: 164650-68-4^[1]
- Synonyms: 3-methoxy-5-chlorobenzaldehyde, Benzaldehyde, 3-chloro-5-methoxy-^[1]



Structural Representation

The molecule consists of a benzene ring functionalized with an aldehyde (-CHO) group, a chlorine (-Cl) atom, and a methoxy (-OCH₃) group.

[2D Structure](#)[3D Conformation \(Ball-and-Stick\)](#)

 alt text

ngcontent-ng-c887220695="" class="ng-star-inserted">>

[Source: PubChem CID 21904633](#)[Source: PubChem CID 21904633](#)[\[1\]](#)

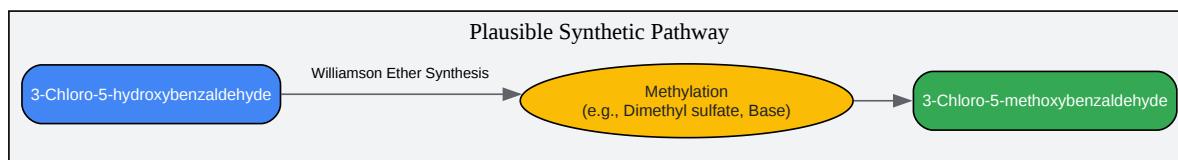
Physicochemical and Computed Properties

A summary of key computed properties provides insight into the molecule's behavior in various chemical and biological systems.

Property	Value	Source
XLogP3	2.6	PubChem[1]
Monoisotopic Mass	170.0134572 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Formal Charge	0	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Machine-Readable Identifiers

- SMILES: COC1=CC(=CC(=C1)C=O)Cl[1][2]
- InChI: InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3[1][2]
- InChIKey: BMSBBELFYSUAOR-UHFFFAOYSA-N[1][2]


Synthesis and Chemical Reactivity

While specific industrial-scale synthesis protocols for **3-Chloro-5-methoxybenzaldehyde** are not extensively documented in public literature, a plausible synthetic route can be designed based on established principles of organic chemistry. Substituted benzaldehydes are pivotal starting materials for a vast array of chemical transformations.[3]

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical approach to synthesizing **3-Chloro-5-methoxybenzaldehyde** involves the strategic functionalization of a simpler aromatic precursor. The directing effects of the substituents are critical considerations in planning the sequence of reactions. The aldehyde group is a meta-director, while the methoxy group is an ortho-, para-director. The chloro group is also an ortho-, para-director, albeit a deactivating one.

A potential synthetic workflow could start from a commercially available precursor like 3,5-dihydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde.[3]

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-Chloro-5-methoxybenzaldehyde**.

Experimental Protocol (Exemplary):

- Dissolution: Dissolve 3-chloro-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).
- Basification: Add a mild base, such as potassium carbonate (K_2CO_3 , 1.5 eq), to the solution to deprotonate the phenolic hydroxyl group.
- Methylation: Add dimethyl sulfate ($(CH_3)_2SO_4$, 1.2 eq) dropwise to the stirred mixture at room temperature.
- Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purification: Redissolve the crude product in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using column chromatography on silica gel.

Inherent Reactivity

The chemical behavior of **3-Chloro-5-methoxybenzaldehyde** is governed by its three functional groups:

- Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form C-C bonds.
- Aromatic Ring: The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and aldehyde groups, which outweighs the activating effect of the methoxy group. Electrophiles will preferentially add to the positions ortho to the methoxy group and meta to the chloro and aldehyde groups (positions 2, 4, and 6).
- Chloro and Methoxy Groups: These substituents modulate the electronic properties of the ring and can influence the molecule's overall lipophilicity and potential for intermolecular interactions.

Spectroscopic Characterization Profile

Confirming the identity and purity of **3-Chloro-5-methoxybenzaldehyde** relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not provided in the

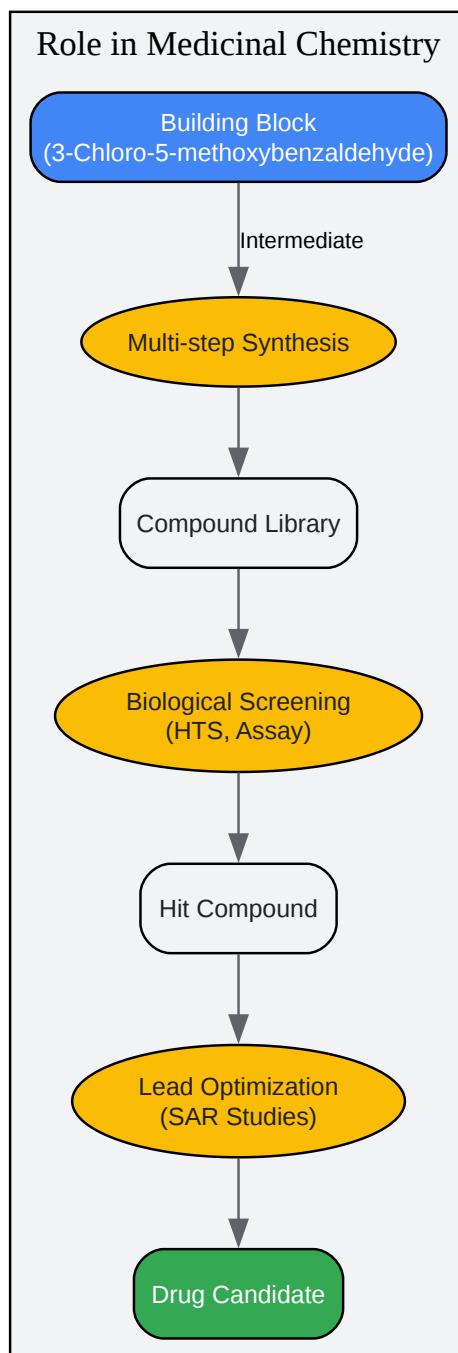
search results, we can predict the characteristic signals based on analogous structures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde Proton (CHO): A singlet around δ 9.8-10.0 ppm.- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as two doublets (or triplets) and one singlet, corresponding to the protons at positions 2, 4, and 6.- Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.[4]
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-195 ppm.[4]- Aromatic Carbons: Six distinct signals between δ 110-160 ppm. The carbon attached to the methoxy group (C5) would be the most downfield (around 160 ppm), while the carbon attached to the chlorine (C3) would also be significantly shifted.- Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm.[4]
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.- C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.- C-O Stretch (Methoxy): An absorption band around 1250 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z 170. A characteristic isotopic pattern (M+2 peak) at m/z 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.[6]- Fragmentation: A prominent peak corresponding to the loss of the aldehyde proton (M-1) and/or the formyl group (M-29).

Role in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals.[\[3\]](#)

The presence of chloro and methoxy groups on the aromatic scaffold is of particular strategic


importance in medicinal chemistry.

The Influence of Chloro and Methoxy Groups

The chloro and methoxy substituents can profoundly influence a drug candidate's properties:[7]

- Chlorine Atom: Often introduced to increase metabolic stability by blocking sites susceptible to oxidative metabolism. It also enhances lipophilicity, which can improve membrane permeability. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with protein targets.[8]
- Methoxy Group: Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation, which can be a designed clearance pathway or a route to an active metabolite. The methoxy group generally increases polarity compared to a methyl group.[7]

The strategic placement of these functional groups allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound, as well as its binding affinity to a biological target.[7][8]

[Click to download full resolution via product page](#)

Caption: Use of building blocks like **3-Chloro-5-methoxybenzaldehyde** in a typical drug discovery pipeline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Chloro-5-methoxybenzaldehyde** is associated with the following hazards:

- GHS Pictogram: GHS07 (Exclamation Mark)[\[2\]](#)
- Signal Word: Warning[\[2\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed[\[1\]](#)
 - H315: Causes skin irritation[\[1\]](#)
 - H319: Causes serious eye irritation[\[1\]](#)
 - H335: May cause respiratory irritation[\[1\]](#)

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Chloro-5-methoxybenzaldehyde is a valuable chemical intermediate whose structural features—the reactive aldehyde group and the modulating chloro and methoxy substituents—make it a versatile tool for synthetic chemists. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a sophisticated building block for constructing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-5-methoxybenzaldehyde structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070759#3-chloro-5-methoxybenzaldehyde-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com